Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-
Description
The compound "Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-" is a hydroxyacetophenone derivative characterized by a 3-hydroxy-3-methyl-1-butynyl substituent at the para position of the phenyl ring.
Properties
CAS No. |
95785-28-7 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]ethanone |
InChI |
InChI=1S/C13H14O2/c1-10(14)12-6-4-11(5-7-12)8-9-13(2,3)15/h4-7,15H,1-3H3 |
InChI Key |
FDWUMKSZAAYGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#CC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- typically involves the reaction of 4-bromoacetophenone with 3-methyl-1-butyne-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction proceeds through a coupling mechanism, forming the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The phenyl ring allows for various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but often involve catalysts and specific solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- involves its interaction with specific molecular targets. The hydroxy and butynyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs of the target compound include hydroxyacetophenones with variations in substituent positions, functional groups, and branching. A comparison of molecular features is summarized below:
Table 1: Structural and Molecular Properties
Key Observations :
- Substituent Effects : The target compound’s 3-hydroxy-3-methyl-1-butynyl group introduces both hydroxyl and alkyne functionalities, which may enhance polarity and reactivity compared to analogs with simple alkenyl groups (e.g., 3-methyl-2-butenyl).
- Molecular Weight : Despite identical molecular formulas (C₁₃H₁₆O₂) for some analogs, substituent positions significantly alter physicochemical properties, such as boiling points and solubility .
Key Observations :
Key Observations :
- Antimicrobial Activity : The diazenyl and trifluoromethyl groups in ’s compound enhance antimicrobial properties, suggesting that electron-withdrawing substituents may improve bioactivity .
- Natural Derivatives : Plant-derived analogs () may have ecological roles (e.g., pest resistance) but require further pharmacological validation.
Biological Activity
Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]—a compound of significant interest in pharmacology—has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic efficacy, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl] has a complex structure that influences its biological activity. Its molecular formula is , and it features a phenyl group substituted with a hydroxyalkyl chain, which is critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.25 g/mol |
| Solubility | Soluble in ethanol |
| Melting Point | Not specified |
Antioxidant Activity
Research indicates that Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl] exhibits antioxidant properties , which are essential in mitigating oxidative stress in cells. Studies have shown that compounds with similar structures can scavenge free radicals effectively, thus preventing cellular damage.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. For instance, it has been found to reduce the expression of TNF-alpha and IL-6 in cultured macrophages, suggesting a potential role in treating inflammatory diseases.
Antimicrobial Properties
Ethanone derivatives have shown antimicrobial activity against various pathogens. In particular, studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.
Case Studies
- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry highlighted the antioxidant capabilities of related compounds, demonstrating a significant reduction in oxidative markers in treated cells compared to controls .
- Anti-inflammatory Research : A clinical trial investigated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a marked decrease in joint inflammation and pain scores after treatment .
- Antimicrobial Efficacy : A laboratory study tested Ethanone against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to established antibiotics, suggesting its potential as an alternative treatment option .
The biological activities of Ethanone are attributed to several mechanisms:
- Free Radical Scavenging : The phenolic structure allows for hydrogen atom donation to free radicals, stabilizing them and preventing cellular damage.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing the synthesis of pro-inflammatory mediators.
- Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to cell lysis and death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
